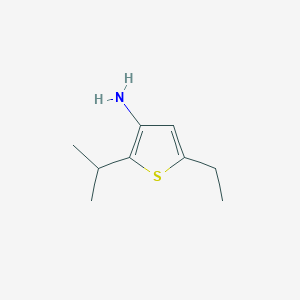

5-Ethyl-2-isopropylthiophen-3-amine

Description

5-Ethyl-2-isopropylthiophen-3-amine is a substituted thiophene derivative featuring an ethyl group at the 5-position and an isopropyl group at the 2-position of the thiophene ring, with an amine functional group at the 3-position. Its structure combines steric bulk (isopropyl and ethyl groups) with electron-donating and hydrogen-bonding capabilities (amine group), influencing its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

5-ethyl-2-propan-2-ylthiophen-3-amine |

InChI |

InChI=1S/C9H15NS/c1-4-7-5-8(10)9(11-7)6(2)3/h5-6H,4,10H2,1-3H3 |

InChI Key |

VHMHAGANPOXKPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(S1)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Selective alkylation or functionalization of the thiophene ring at the 2- and 5-positions with ethyl and isopropyl groups.

- Introduction of the amino group at the 3-position through amination or substitution reactions.

- Use of protecting groups and controlled reaction conditions to achieve regioselectivity and avoid side reactions.

Stepwise Synthetic Route

Step 1: Preparation of 2-isopropyl-5-ethylthiophene

- Starting from thiophene, selective lithiation or metalation at the 2- and 5-positions is performed using organometallic reagents such as butyllithium or magnesium bromide salts.

- Alkylation with appropriate alkyl halides (e.g., isopropyl bromide and ethyl bromide) under controlled conditions introduces the isopropyl group at position 2 and ethyl group at position 5.

- This step often requires low temperatures and anhydrous, aprotic solvents to maintain regioselectivity and avoid polysubstitution.

Step 2: Introduction of the Amino Group at the 3-Position

- The 3-position can be functionalized by halogenation (e.g., bromination) to form 3-bromo-5-ethyl-2-isopropylthiophene.

- Subsequent nucleophilic substitution with ammonia or amine sources introduces the amino group.

- Alternatively, direct amination can be achieved by reaction of 3-halothiophene derivatives with amines under palladium-catalyzed amination conditions (Buchwald-Hartwig amination).

Step 3: Purification and Deprotection

- If protecting groups (e.g., N-Boc or N-Cbz) were used during amination, they are removed under acidic or hydrogenolytic conditions.

- The final product is purified by extraction, crystallization, or chromatographic techniques.

Specific Synthetic Methods and Research Findings

| Method | Description | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Addition Reaction with N-(Protective Group)-Aziridine | Addition of activated 2-thiophene to N-(protective group)-aziridine forms N-protected 2-thiophene ethylamine, followed by deprotection to yield thiophene ethylamine. | Activated 2-thiophene, N-(protective group)-aziridine, anhydrous non-protonic solvent | Mild, no reducing agent, environmentally friendly | High yield, simple process, suitable for scale-up |

| Alkylation of 5-Bromo-N-Alkylthiophene-2-Sulfonamides | Reaction of 5-bromothiophene derivatives with alkyl bromides in DMF using LiH to introduce alkyl groups; followed by Suzuki-Miyaura cross-coupling for further substitution. | 5-bromothiophene-2-sulfonamide, alkyl bromides, LiH, DMF | Room temperature, mild conditions | Yields 62-78%, method adaptable for diverse alkyl groups |

| Electrophilic Substitution and Nucleophilic Amination | Reactions of 3-amidothiophene derivatives with carbonyl compounds under acidic conditions to introduce secondary alkyl groups and amination at 3-position. | 3-amidothiophene, ketones/aldehydes, acid catalyst | Acidic medium, monitored by TLC | Enables introduction of secondary alkyl groups, mechanistic insights via DFT |

| Microwave-Assisted Amination | Nucleophilic ring opening of guanidinosuccinimide derivatives with amines under microwave irradiation to achieve efficient amination | N-guanidinosuccinimide, amines, microwave reactor | Microwave heating, 1-10 mmol scale | Efficient, scalable, high purity amines |

Representative Reaction Scheme

A plausible synthetic scheme for this compound is:

$$

\text{Thiophene} \xrightarrow[\text{BuLi}]{-78^\circ C} \text{2-lithiothiophene} \xrightarrow[\text{Ethyl bromide}]{-78^\circ C \to RT} \text{2-ethylthiophene}

$$

Followed by lithiation at position 5 and alkylation with isopropyl bromide to give 5-isopropyl-2-ethylthiophene or vice versa depending on order.

$$

\text{5-Ethyl-2-isopropylthiophene} \xrightarrow[\text{NBS}]{\text{CCl}_4} \text{3-bromo-5-ethyl-2-isopropylthiophene}

$$

$$

\text{3-bromo-5-ethyl-2-isopropylthiophene} \xrightarrow[\text{NH}_3, \text{Pd catalyst}]{\text{Buchwald-Hartwig}} \text{this compound}

$$

Analysis of Preparation Methods

| Aspect | Addition with Aziridine | Alkylation of Bromo Derivatives | Electrophilic Substitution & Amination | Microwave-Assisted Amination |

|---|---|---|---|---|

| Selectivity | High regioselectivity due to protective groups | Moderate, depends on halogenation control | Good for secondary alkyl groups | High, rapid reaction control |

| Reaction Conditions | Mild, non-reducing, environmentally friendly | Mild, room temperature | Acidic, requires monitoring | Microwave heating, scalable |

| Yield | High yield, scalable | 62-78% yields | Moderate to good yields | High yields, efficient scale-up |

| Environmental Impact | Low pollution, no toxic reagents | Uses LiH, DMF (moderate toxicity) | Acidic conditions, manageable | Energy efficient due to microwave |

| Industrial Feasibility | Suitable for industrial production | Suitable with optimization | Potential for scale-up | Suitable for lab and pilot scale |

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology: They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases .

Industry: They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects . Detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The provided evidence highlights several thiophene- and amine-containing compounds, though none directly mirror the structure of 5-Ethyl-2-isopropylthiophen-3-amine. Key comparisons are drawn from:

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) Structural Differences: Features a methylamino group and a hydroxylated propane chain instead of ethyl/isopropyl substituents. Functional Impact: The hydroxyl group enhances polarity, increasing solubility but reducing lipid membrane permeability compared to the ethyl/isopropyl-substituted target compound. Application Context: Used as a precursor in synthetic routes for pharmaceuticals like drospirenone, where polar intermediates are critical .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) Structural Differences: Incorporates a naphthalene ring and a chiral center, unlike the simpler thiophene backbone of the target compound.

(S)-4-(2-methoxy-3-(1-(pentyloxy)ethyl)phenyl)thiazol-2-amine ()

- Structural Differences : Replaces the thiophene ring with a thiazole ring and includes methoxy/pentyloxy substituents.

- Functional Impact : Thiazole rings exhibit stronger basicity than thiophenes, altering electronic properties. The pentyloxy chain increases hydrophobicity, likely enhancing blood-brain barrier penetration compared to the target compound’s isopropyl group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-2-isopropylthiophen-3-amine, and how do reaction parameters (e.g., solvent choice, temperature) impact yield and purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, thiophene ring functionalization with ethyl and isopropyl groups requires precise control of anhydrous conditions and catalysts (e.g., palladium complexes). Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics, while temperature gradients (80–120°C) affect regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the amine derivative. Full characterization (NMR, IR, mass spectrometry) must align with PubChem data for validation .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl at C5, isopropyl at C2) and amine proton environment.

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and thiophene ring vibrations (C-S at ~700 cm⁻¹).

- HPLC-MS : Verify molecular ion ([M+H]⁺) and assess purity (>95% by area normalization).

Cross-referencing with PubChem’s InChI key (XBLAYFVCUPTTOI-UHFFFAOYSA-N) ensures consistency .

Q. How does the solubility profile of this compound influence its experimental handling in biological assays?

- Methodology : Solubility in polar (e.g., aqueous buffers) vs. non-polar solvents (e.g., DMSO) dictates formulation strategies. For in vitro studies, pre-dissolution in DMSO (≤1% v/v) followed by dilution in PBS is standard. Stability tests under varying pH (4–9) and temperature (4–37°C) should precede assays to avoid precipitation .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound while minimizing resource consumption?

- Methodology : Apply a 2^k factorial design to evaluate interactions between variables (e.g., catalyst loading, temperature, solvent ratio). For example, a 2³ design (8 experiments) identifies main effects and interactions. Response surface methodology (RSM) then models optimal conditions. Statistical tools (ANOVA) validate significance (p < 0.05), reducing trial-and-error approaches .

Q. What computational strategies predict the reactivity and binding interactions of this compound in enzymatic systems?

- Methodology :

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibition) using force fields (AMBER/CHARMM).

- Docking Software (AutoDock Vina) : Screen binding affinities (ΔG) to prioritize experimental targets. Cross-validate with experimental IC50 values .

Q. How should researchers resolve contradictions in reported bioactivity data for thiophene-3-amine derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, exposure times).

- Dose-Response Replication : Test the compound under standardized protocols (e.g., MTT assay at 24/48h).

- Structural Analogs : Evaluate SAR using derivatives (e.g., fluorothiophene vs. methyl-substituted analogs) to isolate functional group effects .

Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

- Methodology :

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.

- Scale-up Criteria : Maintain geometric similarity (e.g., stirring rate, heat transfer) between lab and pilot reactors.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and polymorphic stability .

Data Presentation and Validation

- Tables : Include reaction yields, spectroscopic data (δ in ppm, λ in nm), and statistical outputs (e.g., R² for DoE models).

- Figures : Use Arrhenius plots for kinetic studies or heatmaps for MD simulation trajectories.

- Ethical Reporting : Disclose outliers, failed experiments, and computational assumptions (e.g., fixed protein backbone in docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.